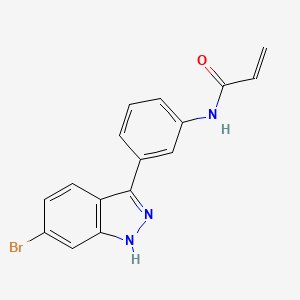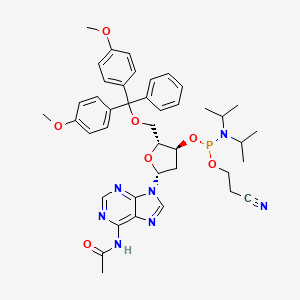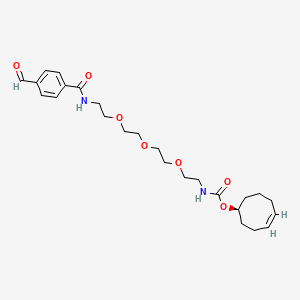
Mkk7-cov-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mkk7-cov-13 is a potent and selective inhibitor of mitogen-activated protein kinase kinase 7 (MKK7), a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is crucial for cellular responses to stress, inflammatory signals, and toxins. This compound has been identified through covalent docking and optimized to block JNK phosphorylation in cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mkk7-cov-13 involves covalent docking techniques to identify potential inhibitors. The compounds are optimized through crystallography and virtual screening to ensure selective inhibition of MKK7 . The synthetic route typically involves the use of acrylamide-based kinase inhibitors, which are functionalized at the nanoscale level using copper-catalyzed azide-alkyne cycloaddition .
Industrial Production Methods
Industrial production of this compound would likely involve high-throughput synthesis methods to generate large quantities of the compound efficiently. This includes the use of crude nanomole-scale libraries for late-stage functionalization, allowing for the rapid screening and optimization of potential inhibitors .
Analyse Des Réactions Chimiques
Types of Reactions
Mkk7-cov-13 undergoes covalent binding reactions, particularly with cysteine residues in the active site of MKK7. This irreversible binding is crucial for its inhibitory activity .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as acrylamide derivatives and copper catalysts. The reaction conditions typically include low temperatures and specific incubation periods to ensure optimal binding and activity .
Major Products
The major product of these reactions is the covalently bound this compound inhibitor, which effectively blocks the phosphorylation of JNK, thereby inhibiting the JNK signaling pathway .
Applications De Recherche Scientifique
Mkk7-cov-13 has a wide range of scientific research applications:
Mécanisme D'action
Mkk7-cov-13 exerts its effects by covalently binding to the cysteine residues in the active site of MKK7. This binding inhibits the kinase activity of MKK7, preventing the phosphorylation and activation of JNK. The inhibition of JNK phosphorylation disrupts the downstream signaling pathways involved in stress and inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Mkk7-cov-1
- Mkk7-cov-2
- Mkk7-cov-3
Uniqueness
Mkk7-cov-13 stands out due to its high selectivity and potency in inhibiting MKK7 compared to other similar compounds. It has been optimized to achieve low-micromolar inhibition of JNK phosphorylation in cells, making it a valuable tool for studying the JNK signaling pathway .
Propriétés
Formule moléculaire |
C16H12BrN3O |
|---|---|
Poids moléculaire |
342.19 g/mol |
Nom IUPAC |
N-[3-(6-bromo-1H-indazol-3-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H12BrN3O/c1-2-15(21)18-12-5-3-4-10(8-12)16-13-7-6-11(17)9-14(13)19-20-16/h2-9H,1H2,(H,18,21)(H,19,20) |
Clé InChI |
WLHXHLGRZSDACB-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)NC1=CC=CC(=C1)C2=NNC3=C2C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol](/img/structure/B11931660.png)

![1-(benzenesulfonyl)-N-[(2R)-1-[(2-methoxyphenyl)methylamino]-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B11931667.png)
![1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B11931686.png)
![(7R,8S,9S,10R,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11931689.png)
![6-{[(1r)-1-(4-Chlorophenyl)ethyl]amino}-1-Cyclopentyl-1,5-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One](/img/structure/B11931703.png)

![heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11931711.png)



![4-[4-[[1-Butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride](/img/structure/B11931721.png)


